Apricitabine

概要

説明

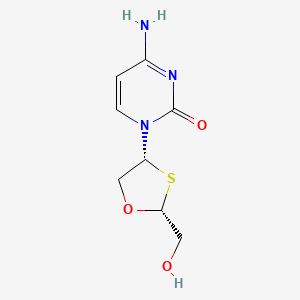

Apricitabine is an experimental nucleoside reverse transcriptase inhibitor (NRTI) designed to combat human immunodeficiency virus (HIV) infection. It is structurally related to lamivudine and emtricitabine, and like these compounds, it is an analogue of cytidine . This compound has shown promise in clinical trials for its ability to inhibit HIV replication, even in strains resistant to other NRTIs .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of apricitabine involves a multi-step process starting from 2-®-benzoyloxymethyl-1,3-oxathiolane. The key steps include:

Formation of the oxathiolane ring: This is achieved through a cyclization reaction.

Introduction of the cytosine base: This step involves the coupling of the oxathiolane intermediate with a cytosine derivative.

Deprotection and purification: The final product is obtained by removing protecting groups and purifying the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .

化学反応の分析

反応の種類: アプシタバインは、以下の化学反応を含む、いくつかの種類の化学反応を起こします。

酸化: 細胞内でのトリリン酸型への変換。

還元: 一般的には観測されません。

置換: 合成中に官能基が置換されます.

一般的な試薬と条件:

酸化: 通常、アプシタバインをその活性なトリリン酸型に変換する細胞酵素が含まれます。

主要な生成物:

アプシタバイントリリン酸: 細胞内での薬物の活性型。

中間体化合物: 合成プロセス中に形成されます.

4. 科学研究への応用

化学: ヌクレオシドアナログとその酵素との相互作用を研究するためのモデル化合物として使用されます。

生物学: HIV複製および耐性メカニズムに対する影響が調査されています。

医学: 特に他のNRTIに対する耐性が観察される場合、HIV感染症の治療のための潜在的な治療薬です。

産業: 新しい抗ウイルス薬や製剤の開発

科学的研究の応用

Pharmacological Profile

Mechanism of Action

Apricitabine functions as a prodrug that is phosphorylated intracellularly to its active triphosphate form. This active form inhibits reverse transcription by causing chain termination during viral replication. Its unique structure allows it to be effective against HIV strains resistant to other NRTIs, such as lamivudine and zidovudine .

Pharmacokinetics

The pharmacokinetics of this compound indicate linear absorption and distribution following oral administration. It is primarily excreted renally, with minimal hepatic metabolism. Studies have shown that this compound maintains a favorable safety profile with low potential for mitochondrial toxicity compared to other NRTIs .

Clinical Efficacy

Clinical Trials Overview

this compound has been evaluated in several clinical trials, primarily focusing on its efficacy in reducing plasma viral load in HIV-infected patients. In early studies, doses of 1200 mg per day resulted in significant reductions in viral load by up to 1.65 logs (approximately 45-fold) over short periods .

- Phase II Trials : Initial Phase II trials demonstrated that this compound was effective in treatment-experienced patients with NRTI resistance. In these studies, this compound achieved significant viral load reductions compared to baseline levels and was well tolerated by participants .

- Resistance Studies : this compound has shown effectiveness against various resistant strains, including those with the M184V mutation. Notably, it has produced little selection pressure for new mutations in treatment-experienced patients . However, some studies indicated the potential for inducing K65R mutations, which confer resistance to didanosine and tenofovir .

Safety Profile

Adverse Events

The safety profile of this compound has been generally favorable. Common adverse events reported include headache and rhinitis; however, serious mitochondrial toxicity observed with other NRTIs has not been a significant concern with this compound .

- Mitochondrial Toxicity Assessment : In vitro studies comparing the effects of this compound on mitochondrial DNA content showed no significant reduction compared to other NRTIs that demonstrated marked toxicity. This suggests a better long-term safety profile for this compound .

Case Studies and Research Findings

Several case studies have highlighted the potential of this compound as a second-line treatment option for patients who have failed therapies involving lamivudine or emtricitabine. For instance:

- A study involving treatment-experienced patients indicated that those receiving this compound experienced an additional viral load reduction compared to those treated with comparator drugs like lamivudine .

- Another case reported sustained viral suppression in a patient who had previously demonstrated resistance to multiple NRTIs after switching to a regimen including this compound .

作用機序

アプシタバインは、HIVの逆転写酵素を阻害することで効果を発揮します。この酵素は、ウイルスの複製に不可欠です。 アプシタバインは、ウイルスDNAに組み込まれることにより、DNA鎖の早期終結を引き起こし、ウイルスが複製するのを防ぎます 。 分子標的は逆転写酵素の活性部位であり、関与する経路はウイルス複製と転写に関連しています .

類似の化合物:

- ラミブジン

- エムトリシタビン

- ザルシタビン

- スタブジン

- ジダノシン

比較: アプシタバインは、他のNRTIに対して耐性を獲得したHIV株に対して活性を維持する能力が特徴です。 ラミブジンやエムトリシタビンとは異なり、アプシタバインは、複数の耐性変異が存在しても感受性の低下が2倍未満です 。 これは、薬剤耐性のあるHIV感染症の治療のための有望な候補となっています .

類似化合物との比較

- Lamivudine

- Emtricitabine

- Zalcitabine

- Stavudine

- Didanosine

Comparison: Apricitabine is unique in its ability to retain activity against HIV strains that have developed resistance to other NRTIs. Unlike lamivudine and emtricitabine, this compound shows a less than twofold reduction in susceptibility in the presence of multiple resistance mutations . This makes it a valuable candidate for treating drug-resistant HIV infections .

生物活性

Apricitabine, also known as ATC, is a novel nucleoside reverse transcriptase inhibitor (NRTI) primarily developed for the treatment of HIV infection, particularly in patients who have developed resistance to existing antiretroviral therapies. Its unique mechanism of action and pharmacokinetic properties make it a significant candidate in the ongoing battle against HIV.

This compound is a prodrug that undergoes intracellular phosphorylation to its active triphosphate form. This active form competes with natural deoxynucleotides for incorporation into viral DNA during reverse transcription, leading to chain termination and inhibition of viral replication. The process is mediated by deoxycytidine kinase, which is also responsible for activating other NRTIs like lamivudine .

Pharmacokinetics

The pharmacokinetics of this compound reveal its absorption, distribution, metabolism, and excretion characteristics. Studies indicate that this compound exhibits favorable pharmacokinetic properties, including:

- Bioavailability : High oral bioavailability due to efficient absorption.

- Half-life : Approximately 2-3 hours, allowing for flexible dosing schedules.

- Metabolism : Primarily metabolized in the liver with minimal renal excretion .

Antiviral Efficacy

This compound has demonstrated potent antiviral activity against HIV-1 strains, including those resistant to other NRTIs. In vitro studies show that this compound reduces HIV-1 infectivity in various cell lines, with IC50 values indicating effective concentrations:

| Cell Line | IC50 (µM) |

|---|---|

| MT-4 | 2.8 |

| U937 | 0.4 |

| Human Cord Blood Mononuclear Cells | 0.5 |

These findings suggest that this compound can effectively inhibit HIV replication even in resistant strains .

Case Studies and Clinical Trials

Several clinical trials have evaluated the safety and efficacy of this compound in patients with HIV:

- Phase II Study : This study assessed the efficacy of this compound in treatment-experienced patients with multi-drug resistant HIV. Results indicated a significant reduction in viral load and an increase in CD4 cell counts after 24 weeks of treatment.

- Safety Profile : In clinical trials, this compound was generally well-tolerated. The most common adverse effects included mild gastrointestinal disturbances and transient increases in liver enzymes. Serious adverse events were rare .

- Long-term Efficacy : A follow-up study demonstrated sustained viral suppression over a 48-week period, with many patients maintaining undetectable viral loads.

Resistance Profile

This compound has shown effectiveness against HIV strains harboring mutations that confer resistance to other NRTIs. This characteristic is particularly valuable for treating patients who have limited options due to extensive drug resistance .

特性

IUPAC Name |

4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMCFYKJDVMSIR-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(O1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](S[C@@H](O1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166974 | |

| Record name | Apricitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Apricitabine is a type of medicine called a nucleoside reverse transcriptase inhibitor (NRTI). NRTIs work by blocking reverse transcriptase, a protein that HIV needs to make more copies of itself. | |

| Record name | Apricitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

160707-69-7, 143338-12-9 | |

| Record name | Apricitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160707-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apricitabine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160707697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apricitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apricitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APRICITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1YX059ML1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | APRICITABINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DND9Y3G72C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Apricitabine and what is its mechanism of action?

A1: this compound (ATC) is a deoxycytidine analogue nucleoside reverse transcriptase inhibitor (NRTI) being developed for the treatment of HIV-1 infection. [] Like other NRTIs, ATC acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting viral RNA into DNA. [, , ] this compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form (ATC-TP). [, , ] ATC-TP then competes with natural deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA chain, ultimately terminating chain elongation and inhibiting viral replication. [, , ]

Q2: How does this compound's mechanism differ from other deoxycytidine analogues?

A2: While ATC shares its mechanism of action with other deoxycytidine analogues like lamivudine (3TC) and emtricitabine (FTC), its resistance profile sets it apart. [, , ] ATC retains activity against HIV-1 strains with the M184V mutation, a common mutation that confers resistance to 3TC and FTC. [, , ] Additionally, ATC demonstrates activity against viruses with specific thymidine analogue mutations (TAMs) and other nucleoside-associated mutations, which often limit the effectiveness of other NRTIs. [, ]

Q3: How does the K65R mutation affect this compound's activity?

A3: The K65R mutation in HIV-1 RT reduces this compound's effectiveness by decreasing its binding affinity to the enzyme, thus hindering its incorporation into the viral DNA. [] Interestingly, unlike some other NRTIs, this resistance doesn't appear to be due to increased excision of incorporated ATC. []

Q4: What is the pharmacokinetic profile of this compound?

A4: this compound is well-absorbed orally, with a bioavailability ranging from 65% to 80%. [] It exhibits linear pharmacokinetics, and its plasma elimination half-life is approximately 3 hours. [] The intracellular half-life of its active triphosphate metabolite (ATC-TP) is longer, ranging from 6 to 7 hours. [] This supports a twice-daily dosing regimen. [] this compound is primarily eliminated through renal excretion with minimal hepatic metabolism. []

Q5: Does food intake influence the pharmacokinetics of this compound?

A5: A study in healthy volunteers showed that a high-fat meal does not significantly impact the pharmacokinetics of a single 1200 mg dose of this compound. [, ] Both the maximum concentration (Cmax) and area under the concentration-time curve (AUC) remained similar in both fed and fasted states, indicating bioequivalence. [, ]

Q6: Are there any known drug interactions with this compound?

A6: Co-administration of this compound with other deoxycytidine analogues like lamivudine or emtricitabine is not recommended. [, , ] These drugs compete for the same intracellular phosphorylation pathway, leading to markedly reduced levels of this compound triphosphate (ATC-TP) and diminished antiviral activity. [, ]

Q7: Does trimethoprim affect this compound's elimination?

A7: Yes, trimethoprim significantly inhibits the renal excretion of both this compound and its metabolite, BCH-335. [] This interaction is similar to trimethoprim's effect on lamivudine excretion. [] In clinical practice, co-administration with trimethoprim is expected to increase this compound exposure. []

Q8: What is the in vitro activity of this compound against HIV-1?

A8: this compound exhibits potent in vitro activity against a wide range of HIV-1 laboratory strains and clinical isolates, including those resistant to other NRTIs. [, , , ] It retains activity against HIV-1 harboring the M184V mutation and demonstrates efficacy in the presence of certain TAMs and other nucleoside-associated mutations. [, , ]

Q9: Has this compound shown efficacy in clinical trials?

A9: Yes, this compound has demonstrated promising antiviral activity in both treatment-naïve and treatment-experienced HIV-1-infected patients. [, , ] In a Phase II clinical trial involving treatment-naive patients, this compound monotherapy resulted in significant reductions in plasma viral load compared to placebo. [] Similarly, positive results were observed in a Phase IIb study involving treatment-experienced patients with M184V and NRTI resistance. []

Q10: What is the resistance profile of this compound?

A10: this compound has a favorable resistance profile compared to other NRTIs. [, , ] While the K65R mutation reduces its susceptibility, it maintains activity against viruses with the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine. [, , ] Additionally, this compound shows activity against viruses with certain TAMs and other NRTI-associated mutations. [, , ]

Q11: Does this compound select for specific resistance mutations?

A11: this compound demonstrates a low propensity for selecting resistance mutations in vitro and in clinical trials. [, ] Studies have shown that it does not select for additional resistance mutations in HIV-1 variants containing K65R, M184V, or M184V plus TAMs. []

Q12: What is known about the safety profile of this compound?

A12: this compound has demonstrated a good safety and tolerability profile in clinical trials. [, , , ] The most common adverse events reported were generally mild and included headache and rhinitis. [] Importantly, this compound shows a low potential for mitochondrial toxicity, a concern with some other NRTIs. []

Q13: What is the significance of the molecular structure of this compound?

A13: The specific structural features of this compound, a novel deoxycytidine analogue, contribute to its unique pharmacological properties and resistance profile. [, ] Although the provided abstracts lack detailed information on its molecular formula, weight, and spectroscopic data, its structure allows for effective phosphorylation to its active triphosphate form and interaction with HIV-1 reverse transcriptase. [, , , ] Further research exploring the structure-activity relationship (SAR) is crucial to understand how modifications to its structure impact its activity, potency, and selectivity. [, ]

Q14: Are there any ongoing efforts to optimize this compound formulation?

A14: While the provided abstracts lack specific details on analytical methods, quality control, and stability studies, research on this compound formulation and optimization is vital for enhancing its therapeutic potential. [] Exploring different formulation strategies can improve its stability under various conditions, enhance solubility for easier administration, and optimize bioavailability for greater efficacy. []

Q15: What are the future directions for this compound research?

A15: Further research on this compound is necessary to fully elucidate its clinical potential. Key areas of focus include:

- Long-term efficacy and safety: Conducting larger and longer-term clinical trials to assess the durability of its antiviral activity and confirm its long-term safety profile. [, ]

- Optimal treatment regimens: Investigating the use of this compound in combination with other antiretroviral agents to develop highly effective and well-tolerated treatment regimens. []

- Resistance monitoring: Continuously monitoring for the emergence of resistance mutations to guide appropriate clinical use and inform the development of next-generation NRTIs. []

- Drug delivery and targeting: Exploring novel drug delivery systems to enhance its penetration into specific tissues and cellular compartments, potentially improving efficacy and reducing systemic exposure. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。